molecular formula C11H20ClN3O B14260889 1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 393121-77-2

1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14260889
CAS No.: 393121-77-2
M. Wt: 245.75 g/mol
InChI Key: DHPMYVXNGZUZES-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound featuring a pyrrolidine ring and an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1,2-dimethylimidazole with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the combination of the imidazolium core and the pyrrolidine ring. This structure imparts distinct electronic and steric properties, making it valuable in specialized applications .

Properties

CAS No.

393121-77-2

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

2-(1,2-dimethyl-1,2-dihydroimidazol-1-ium-3-yl)-1-pyrrolidin-1-ylethanone;chloride

InChI

InChI=1S/C11H19N3O.ClH/c1-10-12(2)7-8-14(10)9-11(15)13-5-3-4-6-13;/h7-8,10H,3-6,9H2,1-2H3;1H

InChI Key

DHPMYVXNGZUZES-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C=CN1CC(=O)N2CCCC2)C.[Cl-]

Origin of Product

United States

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